Cas no 2377607-27-5 (2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol)

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a boronic ester derivative featuring a pyridine core functionalized with a methanesulfonyl group and a hydroxyl moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate ester group, which facilitates efficient aryl-aryl bond formation. The electron-withdrawing methanesulfonyl group enhances its utility in selective transformations, while the hydroxyl substituent offers additional functionalization opportunities. Its crystalline nature and moderate solubility in organic solvents make it suitable for controlled synthetic applications. This reagent is commonly employed in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks.
2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol structure
2377607-27-5 structure
Product Name:2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
CAS No:2377607-27-5
MF:C12H18BNO5S
MW:299.151022434235
CID:5165068
Update Time:2025-06-10

2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
    • 3-Pyridinol, 2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • Inchi: 1S/C12H18BNO5S/c1-11(2)12(3,4)19-13(18-11)8-6-9(15)10(14-7-8)20(5,16)17/h6-7,15H,1-5H3
    • InChI Key: XSBCXWYEYHYNBV-UHFFFAOYSA-N
    • SMILES: C1(S(C)(=O)=O)=NC=C(B2OC(C)(C)C(C)(C)O2)C=C1O

2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol Pricemore >>

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Additional information on 2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Introduction to 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (CAS No. 2377607-27-5)

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, also known by its CAS number 2377607-27-5, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which include a pyridine ring, a methanesulfonyl group, and a tetramethyl-1,3,2-dioxaborolane moiety. These functional groups endow the molecule with a range of chemical properties that make it an attractive candidate for various applications in drug discovery and chemical research.

The pyridine ring is a fundamental building block in many pharmaceuticals due to its aromatic nature and ability to form hydrogen bonds. The presence of the methanesulfonyl group introduces polarity and enhances the compound's solubility in polar solvents, which is crucial for its use in biological systems. The tetramethyl-1,3,2-dioxaborolane moiety is particularly noteworthy as it provides a boron-containing functional group that can undergo various chemical transformations, such as Suzuki-Miyaura coupling reactions. This versatility makes the compound a valuable intermediate in the synthesis of complex molecules.

Recent studies have highlighted the potential of 2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that compounds with similar structural features exhibit potent anti-inflammatory and anti-cancer activities. The methanesulfonyl group has been shown to enhance the bioavailability and metabolic stability of these compounds, while the dioxaborolane moiety facilitates their conjugation with other bioactive molecules.

In the context of drug discovery, the ability to modify the structure of 2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol through chemical synthesis is crucial. The compound can be synthesized via a multi-step process that involves the formation of the pyridine ring, introduction of the methanesulfonyl group, and subsequent addition of the dioxaborolane moiety. Each step requires precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly.

The biological activity of 2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol has been extensively studied using both in vitro and in vivo models. In vitro assays have shown that the compound exhibits selective inhibition of specific enzymes involved in inflammatory pathways. In vivo studies using animal models have further confirmed its therapeutic potential by demonstrating significant reductions in inflammation and tumor growth. These findings suggest that the compound could be developed into a novel therapeutic agent for treating inflammatory diseases and cancer.

Beyond its pharmaceutical applications, 2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol has also found use in materials science and analytical chemistry. The unique electronic properties of the pyridine ring make it suitable for applications in organic electronics and sensors. Additionally, the dioxaborolane moiety can be used as a labeling agent for biomolecules, facilitating their detection and analysis in complex biological samples.

In conclusion, 2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-y l)pyridin - 3 - ol (CAS No . 2377607 - 27 - 5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of functional groups offers opportunities for developing new drugs, materials, and analytical tools. Ongoing research continues to uncover new applications and optimize its properties for practical use.

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